Galactonolactone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2426-46-2 |

|---|---|

Formule moléculaire |

C6H10O6 |

Poids moléculaire |

178.14 g/mol |

Nom IUPAC |

(3R,4S,5S,6R)-3,4,5,6-tetrahydroxyoxepan-2-one |

InChI |

InChI=1S/C6H10O6/c7-2-1-12-6(11)5(10)4(9)3(2)8/h2-5,7-10H,1H2/t2-,3+,4+,5-/m1/s1 |

Clé InChI |

WTXGYGWMPUGBAL-MGCNEYSASA-N |

SMILES |

C1C(C(C(C(C(=O)O1)O)O)O)O |

SMILES isomérique |

C1[C@H]([C@@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

SMILES canonique |

C1C(C(C(C(C(=O)O1)O)O)O)O |

Autres numéros CAS |

2426-46-2 |

Description physique |

Solid |

Synonymes |

galactonolactone galactonolactone, (D)-isomer galactonolactone, (L)-isome |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of D-galactono-1,4-lactone

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for D-galactono-1,4-lactone, tailored for researchers, scientists, and professionals in drug development.

Introduction

D-galactono-1,4-lactone is a naturally occurring carbohydrate derivative and a key intermediate in the metabolism of galactose.[1] It is the gamma-lactone (a cyclic ester) formed from D-galactonic acid.[2][3][4] The molecule's specific stereochemistry and structure make it a subject of significant interest in carbohydrate chemistry and biochemistry. It serves as a known inhibitor of enzymes such as β-galactosidase and β-galactofuranosidase, presenting potential as a lead compound for therapeutic development.[5][6][7][8] Furthermore, it is utilized in laboratory settings as a reagent for the purification of specific enzymes.[2][4][9]

Chemical Structure and Stereochemistry

The fundamental structure of D-galactono-1,4-lactone consists of a five-membered ring, correctly referred to as a γ-lactone. This ring is formed through the intramolecular esterification between the carboxylic acid group at the C1 position and the hydroxyl group at the C4 position of D-galactonic acid.

The systematic IUPAC name for this compound is (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one .[3][10] This nomenclature precisely defines the spatial arrangement of each chiral center, which is critical for its biological recognition and activity.

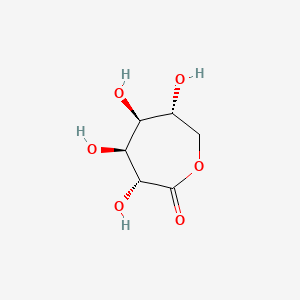

Caption: 2D chemical structure of D-galactono-1,4-lactone.

Physicochemical Properties

The key physical and chemical properties of D-galactono-1,4-lactone are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₆ | [1][2][3][9] |

| Molecular Weight | 178.14 g/mol | [1][2][3][9] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 135-138 °C (Note: Ranges of 97-100 °C and 137 °C are also reported) | [1][2][9] |

| Boiling Point | 467.9 °C at 760 mmHg | [2] |

| Density | 1.766 g/cm³ | [2] |

| pKa | 12.06 ± 0.60 (Predicted) | [2] |

| Solubility | Soluble in water and DMSO | [1][9] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of D-galactono-1,4-lactone. The following tables present assigned chemical shifts from ¹H and ¹³C NMR experiments conducted in D₂O.

Table 1: ¹H NMR Chemical Shifts

| Atom | Chemical Shift (ppm) |

|---|---|

| H-2 | 4.375 |

| H-3 | 4.33 |

| H-4 | 4.624 |

| H-5 | 3.932 |

| H-6a | 3.722 |

| H-6b | 3.722 |

Source: BMRB entry bmse000141[11]

Table 2: ¹³C NMR Chemical Shifts

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 (Carbonyl) | 178.723 |

| C2 | 71.577 |

| C3 | 75.519 |

| C4 | 82.73 |

| C5 | 76.401 |

| C6 | 64.69 |

Source: BMRB entry bmse000141[11]

In addition to NMR, the structure can be characterized using infrared spectroscopy, mass spectrometry, and crystal structure analysis.[1][3]

Biological and Chemical Context

D-galactono-1,4-lactone is an intermediate in the catabolism of galactose.[1] Its formation is a key step in the pathway that converts galactose into compounds that can enter central metabolic routes.

Caption: Simplified pathway showing the formation of D-galactono-1,4-lactone.

The lactone is also a notable competitive inhibitor of Penicillium fellutanum β-galactofuranosidase.[5][7][8] This inhibitory action makes it and its synthetic analogs valuable tools for studying carbohydrate-active enzymes and as potential starting points for developing novel chemotherapeutics against pathogens that rely on galactofuranosyl structures, such as those causing tuberculosis and leprosy.[5][7][8]

Experimental Protocols

Synthesis: Oxidation of D-galactose

A common and effective method for synthesizing D-galactono-1,4-lactone is the oxidation of D-galactose.[12]

Protocol: Oxidation of D-galactose with Bromine

-

Dissolution: Dissolve D-galactose in deionized water.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Oxidation: Slowly add bromine (Br₂) to the stirred solution while maintaining the temperature below 10 °C. The reaction is monitored until the starting material is consumed (e.g., by TLC).

-

Quenching: Remove excess bromine by bubbling air or nitrogen through the solution until the characteristic orange color disappears.

-

Concentration: Concentrate the reaction mixture under reduced pressure to yield the crude D-galactonic acid, which exists in equilibrium with the lactone.

-

Lactonization: Gently heat the concentrated syrup (e.g., on a water bath) to drive the equilibrium towards the formation of the more stable D-galactono-1,4-lactone.

-

Purification: The resulting crude product is then purified as described in the protocol below.

This protocol is adapted from general methodologies for aldose oxidation.[12]

Purification

Purification is critical to obtaining a high-purity sample for structural and biological studies.

Protocol: Purification by Recrystallization

-

Dissolve the crude D-galactono-1,4-lactone in a minimal amount of hot ethanol (B145695) (EtOH), aqueous ethanol, or methanol (B129727) (MeOH).[4]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or at 4 °C to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to yield pure D-galactono-1,4-lactone.

Protocol: Purification by Ion-Exchange Chromatography

-

Prepare a column with a strong cation-exchange resin, such as Amberlite IR-120 (H⁺ form).[4]

-

Dissolve the crude product in deionized water and apply it to the column.

-

Elute the product with deionized water.

-

Collect the effluent and subsequent washings.

-

Combine the fractions containing the product.

-

Freeze-dry (lyophilize) the combined fractions to obtain the purified lactone as a fluffy, white solid.[4]

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

D-galactono-1,4-lactone is a structurally defined carbohydrate with significant roles in biochemistry and potential applications in medicinal chemistry. Its five-membered lactone ring and specific stereochemistry are central to its function as a metabolic intermediate and enzyme inhibitor. The well-established protocols for its synthesis and purification, combined with detailed spectroscopic data, provide a solid foundation for its use in advanced research and drug development endeavors.

References

- 1. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]

- 2. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]

- 3. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-GALACTONO-1,4-LACTONE | 2782-07-2 [chemicalbook.com]

- 5. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. D-Mannonic acid-1,4-lactone | 23666-11-7 | Benchchem [benchchem.com]

- 7. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. D-Galactono-1,4-lactone | LGC Standards [lgcstandards.com]

- 11. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

L-galactono-1,4-lactone: A Technical Guide on its Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactono-1,4-lactone is a naturally occurring monosaccharide derivative and a key biochemical intermediate.[1] It is classified as a galactonolactone, specifically (3S,4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[1][2] Its primary and most studied role is as the immediate precursor to L-ascorbic acid (vitamin C) in the primary biosynthetic pathway in higher plants, known as the Smirnoff-Wheeler pathway.[1][3][4] This technical guide provides an in-depth overview of its chemical properties, its central role in plant metabolism, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

L-galactono-1,4-lactone is a white, solid powder.[5] Its chemical identity and physical characteristics are well-defined, making it a reliable standard in biochemical research.[6][7] The quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1][2][6] |

| Molecular Weight | 178.14 g/mol | [1][2][6] |

| CAS Number | 1668-08-2 | [1] |

| Appearance | White powder/solid | [5] |

| Melting Point | 134 °C | [6] |

| Optical Activity | [α]/D 78.0±3.0°, c = 1 in H₂O | |

| Purity | ≥95.0% (GC) to ≥98% | [7] |

| Storage Temperature | -20°C or 2-8°C | [6][8] |

| SMILES | C(--INVALID-LINK--O1)O)O">C@@HO)O | [1][2][6] |

| InChI Key | SXZYCXMUPBBULW-NEEWWZBLSA-N | [1] |

Biological Role and Significance

L-galactono-1,4-lactone is a pivotal metabolite in the biosynthesis of vitamin C in higher plants.[5] This pathway, also known as the D-mannose/L-galactose pathway, culminates in the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.[3][4] This final, crucial step is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH), which is located on the inner mitochondrial membrane and uses cytochrome c as an electron acceptor.[3][4][9] Feeding plants with L-galactono-1,4-lactone has been shown to significantly increase their vitamin C content and enhance resistance to various environmental stresses.[4][10]

Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

Beyond its role in vitamin C synthesis, the enzyme responsible for its conversion, GLDH, has been identified as a crucial assembly factor for the membrane arm of mitochondrial complex I, indicating a dual function for this protein in plant cells.[9]

Experimental Protocols

Detailed methodologies are critical for the synthesis and analysis of L-galactono-1,4-lactone and its related enzymes.

1. Synthesis of L-galactono-1,4-lactone from Pectic Substances

This protocol outlines a chemical synthesis route starting from beet pulp or citrus peels, which are rich in pectic substances.[11] The process involves enzymatic hydrolysis of pectin (B1162225), separation of the resulting D-galacturonic acid, followed by catalytic reduction and lactonization.

Methodology:

-

Pectin Hydrolysis: Treat the pectic raw material (e.g., dry beet pulp) with a pectinase (B1165727) enzyme solution to hydrolyze pectin into D-galacturonic acid.

-

Salt Precipitation: Isolate the D-galacturonic acid by precipitating it as a sparingly soluble sodium calcium D-galacturonate salt.

-

Catalytic Reduction: Reduce the D-galacturonate salt to a salt of L-galactonic acid using catalytic hydrogenation.

-

Lactonization: Convert the L-galactonate salt into L-galactono-1,4-lactone. This is typically achieved by treating the salt with a strong acid and subsequently removing the water, which drives the equilibrium towards the formation of the lactone.[11]

-

Purification: The crude lactone can be purified through recrystallization from a suitable solvent like hot water.

Caption: Workflow for the synthesis of L-galactono-1,4-lactone from pectic substances.

2. In-gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)

This protocol is used to detect the activity of GLDH directly within a polyacrylamide gel following electrophoresis, allowing for the identification of active enzyme complexes.[12]

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from plant tissue (e.g., leaves) using differential centrifugation.

-

Protein Solubilization: Solubilize mitochondrial membrane proteins using a mild non-ionic detergent like digitonin (B1670571) (e.g., 5% digitonin).

-

Blue Native PAGE (BN-PAGE): Separate the solubilized protein complexes by one-dimensional BN-PAGE. This technique preserves the native structure and interactions of protein complexes.

-

In-gel Activity Staining: After electrophoresis, incubate the gel in a reaction buffer containing:

-

The substrate: L-galactono-1,4-lactone.

-

An artificial electron acceptor that changes color upon reduction, such as nitroblue tetrazolium (NBT).

-

An intermediate electron carrier like phenazine (B1670421) methosulfate (PMS) may be required to facilitate electron transfer from the enzyme to NBT.

-

-

Visualization: Active GLDH complexes will appear as purple/blue formazan (B1609692) precipitate bands within the gel where the NBT has been reduced. A control gel incubated without the L-galactono-1,4-lactone substrate should show no activity.[12]

Caption: Workflow for the in-gel activity assay of L-galactono-1,4-lactone dehydrogenase.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control. Various spectroscopic data for L-galactono-1,4-lactone are publicly available and serve as a reference for researchers.

| Data Type | Availability / Source | Reference |

| Proton NMR (¹H NMR) | Conforms to structure; spectrum available from suppliers. | [13] |

| Carbon NMR (¹³C NMR) | Spectrum available in chemical databases. | [13][14] |

| Infrared (IR) | ATR-IR spectrum available in chemical databases. | [2][13] |

| Mass Spectrometry (MS) | Spectrum available in chemical databases. | [13] |

Conclusion

L-galactono-1,4-lactone is a fundamentally important molecule in plant biology, serving as the committed precursor to vitamin C. Its well-characterized chemical and physical properties, coupled with established synthesis and assay protocols, provide a solid foundation for its use in research. For professionals in drug development, understanding the biosynthetic pathways involving such key metabolites can offer insights into modulating antioxidant levels in plants for nutritional biofortification or exploring analogous pathways in other organisms.

References

- 1. Buy L-Galactono-1,4-lactone | 1668-08-2 [smolecule.com]

- 2. L-galactono-1,4-lactone | C6H10O6 | CID 6857365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin C in Plants: From Functions to Biofortification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-GALACTONO-1,4-LACTONE | 1668-08-2 [chemicalbook.com]

- 6. L-Galactono-1,4-lactone | 1668-08-2 | MG04084 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. l-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. L-GALACTONO-1,4-LACTONE(1668-08-2) MS spectrum [chemicalbook.com]

- 14. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]

Galactonolactone: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Galactonolactone, a critical molecule in various biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological significance, and experimental applications.

Core Chemical and Physical Data

This compound is a sugar lactone derived from galactose. It exists in various isomeric forms, each with distinct biological roles. The key quantitative data for the most common isomers are summarized below for ease of reference and comparison.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| L-Galactono-1,4-lactone | 1668-08-2 | C₆H₁₀O₆ | 178.14 |

| D-Galactono-1,4-lactone | 2782-07-2 | C₆H₁₀O₆ | 178.14 |

| Galactono-gamma-lactone | 2426-46-2 | C₆H₁₀O₆ | 178.14 |

Biological Significance and Signaling Pathways

This compound isomers are pivotal intermediates in distinct metabolic pathways. Their roles are primarily centered around vitamin C biosynthesis and galactose metabolism.

L-Galactono-1,4-lactone: The Penultimate Step in Plant Vitamin C Biosynthesis

In higher plants, L-Galactono-1,4-lactone is the direct precursor to L-ascorbic acid (Vitamin C). The final step of this crucial pathway is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[1] This enzyme facilitates the oxidation of L-Galactono-1,4-lactone to L-ascorbic acid.

D-Galactono-1,4-lactone: An Intermediate in Galactose Metabolism

D-Galactono-1,4-lactone is an intermediate in the catabolism of galactose. In states of excess galactose, such as in galactosemia, galactose can be oxidized to galactonate, a process in which D-galactono-1,5-lactone is an intermediate.

Experimental Protocols and Methodologies

This compound and its derivatives are frequently utilized in biochemical assays and synthesis protocols. Below are detailed methodologies for key experiments.

Assay for L-galactono-1,4-lactone Dehydrogenase Activity

This protocol outlines a colorimetric microplate assay to determine the activity of L-galactono-1,4-lactone dehydrogenase in biological samples.

Materials:

-

96-well microplate

-

Assay Buffer

-

Substrate I (containing a chromogenic agent)

-

Substrate II (containing L-galactono-1,4-lactone)

-

Microplate reader capable of measuring absorbance at 550 nm

-

Sample (e.g., tissue homogenate, cell lysate)

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize 0.1 g of tissue in 1 ml of ice-cold Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C. The resulting supernatant is the sample.

-

For cell samples, resuspend approximately 5 x 10⁶ cells in 1 ml of Assay Buffer and lyse by sonication. Centrifuge as above and collect the supernatant.

-

-

Assay Reaction:

-

Add 20 µl of the sample to a well of the 96-well microplate.

-

For the blank, add 20 µl of distilled water.

-

Add 170 µl of Substrate I to each well.

-

Add 10 µl of Substrate II to each well to initiate the reaction.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 550 nm at 10 seconds and 130 seconds.

-

-

Calculation:

-

The change in absorbance over time is proportional to the enzyme activity.

-

In Vitro Synthesis of L-Ascorbic Acid

This protocol describes a method for the synthesis of L-ascorbic acid from L-galactono-γ-lactone.

Materials:

-

L-galactono-γ-lactone

-

Oxidizing agent (e.g., potassium permanganate)

-

Solvents (e.g., isopropyl alcohol, acetic acid)

Procedure:

-

Oxidation:

-

Dissolve L-galactono-γ-lactone in an appropriate solvent.

-

Gradually add the oxidizing agent while maintaining a controlled temperature. This converts the lactone to 2-keto-L-galactonic acid.

-

-

Crystallization and Separation:

-

Evaporate the solvent to concentrate the mixture, promoting the crystallization of 2-keto-L-galactonic acid.

-

Collect the crystals by filtration and wash with a suitable solvent like aqueous acetic acid.

-

-

Lactonization and Enolization:

-

The purified 2-keto-L-galactonic acid can then be converted to L-ascorbic acid through lactonization and enolization, often facilitated by acid or base catalysts.

-

This guide provides foundational information for researchers working with this compound. For further details on specific applications or safety and handling, it is recommended to consult the relevant material safety data sheets and peer-reviewed literature.

References

The Pivotal Role of Galactonolactone in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactono-1,4-lactone, a key intermediate in plant biology, holds a central position in the primary pathway for L-ascorbic acid (vitamin C) biosynthesis, a vital antioxidant and enzymatic cofactor. This technical guide provides an in-depth exploration of the biological roles of galactonolactone in plants, focusing on its synthesis, its conversion to ascorbic acid, and its broader implications for cellular function. We will delve into the key enzymes involved, present quantitative data from relevant studies, and provide detailed experimental protocols for the investigation of these processes. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the multifaceted role of this compound.

Core Biological Function: Precursor to Ascorbic Acid

The most well-established biological role of L-galactono-1,4-lactone in plants is as the immediate precursor to L-ascorbic acid. This conversion is the final and committing step in the major plant ascorbic acid biosynthetic pathway, known as the Smirnoff-Wheeler pathway.

The Smirnoff-Wheeler Pathway

This pathway begins with D-mannose and proceeds through a series of enzymatic reactions to produce L-galactono-1,4-lactone. The final step is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase (GLDH). This enzyme is an integral protein of the inner mitochondrial membrane. Unlike the analogous enzyme in animals, L-gulono-γ-lactone oxidase, plant GLDH does not produce hydrogen peroxide, thus avoiding the generation of reactive oxygen species during vitamin C synthesis.[1]

Alternative Biosynthetic Pathways

While the Smirnoff-Wheeler pathway is considered the primary route for ascorbic acid synthesis, alternative pathways have been proposed that also involve lactone precursors. These include pathways starting from myo-inositol, D-galacturonic acid, and L-gulose.[1][2] These pathways eventually converge, producing either L-galactono-1,4-lactone or its epimer, L-gulono-1,4-lactone, which can also be converted to ascorbic acid, albeit less efficiently in some plant species.[2][3]

A Dual Role: Involvement in Mitochondrial Complex I Assembly

Beyond its role in vitamin C synthesis, L-galactono-1,4-lactone dehydrogenase (GLDH) has a secondary, non-enzymatic function in the assembly of the mitochondrial respiratory chain's Complex I (NADH:ubiquinone oxidoreductase).[4] Studies on Arabidopsis thaliana mutants lacking GLDH have shown that the accumulation of Complex I is severely impaired, indicating that GLDH acts as an assembly factor for this large multi-subunit complex.[5][6][7] This function appears to be independent of its enzymatic activity in ascorbic acid biosynthesis.[6] GLDH is found associated with assembly intermediates of Complex I, suggesting it plays a crucial role in the proper formation of the membrane arm of the complex.[8][6][7]

Quantitative Data on this compound Metabolism

The following tables summarize quantitative data from studies investigating the impact of modulating the expression of genes involved in this compound metabolism on ascorbic acid content in plants.

| Plant Species | Genetic Modification | Tissue | Fold Increase in Ascorbic Acid | Reference |

| Lactuca sativa (Lettuce) | Overexpression of AtGLDH | Leaves | ~3.2-fold | [9] |

| Lactuca sativa (Lettuce) | Overexpression of L-GalLDH | Mature Leaves | ~1.3-fold (+30%) | [10][11][12] |

| Nicotiana tabacum (Tobacco) | Overexpression of L-GalDH | Leaves | No significant increase | [1] |

| Solanum lycopersicum (Tomato) | Overexpression of GMPase | Red Fruit | ~1.35-fold (+35%) | [13] |

| Solanum lycopersicum (Tomato) | Overexpression of ALO | Green Fruit | ~1.25-fold (+25%) | [13] |

| Plant Species | Genetic Modification | Tissue | % Reduction in Ascorbic Acid | Reference |

| Arabidopsis thaliana | Antisense suppression of L-GalDH | Leaves (high light) | Lower than wild-type | [1] |

| Solanum lycopersicum (Tomato) | RNAi silencing of SlGalLDH | Leaves and Fruit | Up to 80% reduction in GLDH activity, leading to reduced growth | [14][15] |

Experimental Protocols

In-gel Activity Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH)

This protocol is adapted from studies on Arabidopsis thaliana mitochondria.[8][16][17]

Principle: This assay detects the enzymatic activity of GLDH directly within a native polyacrylamide gel. The reduction of a tetrazolium salt (Nitro Blue Tetrazolium - NBT) to an insoluble purple formazan (B1609692) precipitate at the location of the enzyme indicates its activity. Phenazine methosulfate (PMS) acts as an intermediate electron carrier.

Materials:

-

Isolated plant mitochondria

-

Digitonin for solubilization

-

Blue Native PAGE (BN-PAGE) system

-

Reaction Buffer: 50 mM MOPS/Tris, pH 7.2

-

L-galactono-1,4-lactone (substrate)

-

Nitro Blue Tetrazolium (NBT)

-

Phenazine methosulfate (PMS)

Procedure:

-

Isolate mitochondria from plant tissue of interest.

-

Solubilize mitochondrial membrane proteins using digitonin.

-

Separate the protein complexes by one-dimensional Blue Native PAGE.

-

After electrophoresis, incubate the gel in the reaction buffer containing L-galactono-1,4-lactone, NBT, and PMS.

-

Incubate the gel in the dark at room temperature until purple precipitate bands appear, indicating GLDH activity.

-

A control gel incubated without L-galactono-1,4-lactone should be run in parallel to ensure substrate-specific activity.

Quantification of Ascorbic Acid in Plant Tissues

This spectrophotometric method is a common and relatively simple procedure for quantifying total ascorbic acid content.[18]

Principle: Ascorbic acid reduces phosphomolybdate to form a molybdenum blue complex, which can be quantified by measuring its absorbance at 660 nm.

Materials:

-

Plant tissue

-

Ice-cold 5% (w/v) Trichloroacetic acid (TCA)

-

0.66% Sodium molybdate

-

0.05 N Sulfuric acid (H₂SO₄)

-

0.025 mM Sodium phosphate

-

Ascorbic acid standard solution

-

Spectrophotometer

Procedure:

-

Homogenize a known weight of fresh plant tissue in ice-cold 5% TCA.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

To 0.5 ml of the supernatant, add 0.2 ml of sodium molybdate, 0.2 ml of sulfuric acid, and 0.1 ml of sodium phosphate.

-

Incubate the mixture in a 60°C water bath for 40 minutes.

-

Cool the reaction mixture and centrifuge at 4,000 rpm for 5 minutes.

-

Measure the absorbance of the clear supernatant at 660 nm against a blank.

-

Prepare a standard curve using known concentrations of ascorbic acid to determine the concentration in the plant samples.

Analysis of Mitochondrial Complex I Assembly in gldh Mutants

This method utilizes Blue Native PAGE (BN-PAGE) followed by immunoblotting to analyze the assembly of Complex I.[5][8][6][7]

Principle: BN-PAGE separates intact protein complexes based on their size and shape. Subsequent immunoblotting with antibodies against specific Complex I subunits allows for the visualization of the fully assembled complex and any assembly intermediates.

Materials:

-

Mitochondria isolated from wild-type and gldh mutant plants

-

Digitonin

-

BN-PAGE system

-

Western blotting apparatus

-

Primary antibodies against specific subunits of Complex I

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescence detection reagents

Procedure:

-

Isolate mitochondria from both wild-type and gldh mutant plants.

-

Solubilize mitochondrial proteins with digitonin.

-

Separate the protein complexes on a BN-PAGE gel.

-

Transfer the separated complexes to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to a subunit of Complex I.

-

Wash the membrane and incubate with a suitable secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Compare the protein profiles of the wild-type and gldh mutant to identify differences in Complex I assembly.

Conclusion

L-galactono-1,4-lactone is a critical metabolite in plants, primarily serving as the direct precursor for the biosynthesis of the essential antioxidant, L-ascorbic acid. The enzyme responsible for its conversion, L-galactono-1,4-lactone dehydrogenase, exhibits a fascinating dual functionality, also playing a vital, non-enzymatic role in the assembly of mitochondrial Complex I. Understanding the regulation of this compound metabolism and the multifaceted roles of its associated enzymes offers promising avenues for the biofortification of crops with enhanced vitamin C content and improved stress resilience. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals to further investigate and harness the potential of this key biological pathway.

References

- 1. Antisense suppression of l-galactose dehydrogenase in Arabidopsis thaliana provides evidence for its role in ascorbate synthesis and reveals light modulated l-galactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLDH L-galactono-1,4-lactone dehydrogenase [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. L-ascorbic acid biosynthesis in higher plants from L-gulono-1, 4-lactone and L-galactono-1, 4-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant mitochondrial Complex I composition and assembly: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insights into the Composition and Assembly of the Membrane Arm of Plant Complex I through Analysis of Subcomplexes in Arabidopsis Mutant Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Galactono-1,4-lactone dehydrogenase is an assembly factor of the membrane arm of mitochondrial complex I in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-galactono-1,4-lactone dehydrogenase (GLDH) forms part of three subcomplexes of mitochondrial complex I in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Overexpression of L-galactono-1, 4-lactone dehydrogenase (L-GalLDH) gene correlates with increased ascorbate concentration and reduced browning in leaves of Lactuca sativa L. after cutting [ricerca.sns.it]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Silencing of the Mitochondrial Ascorbate Synthesizing Enzyme l-Galactono-1,4-Lactone Dehydrogenase Affects Plant and Fruit Development in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. l-Galactono-1,4-lactone dehydrogenase (GLDH) Forms Part of Three Subcomplexes of Mitochondrial Complex I in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Competitive Edge: A Technical Guide to the Inhibition of β-Galactosidase by Galactonolactone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of D-galactonolactone as a potent inhibitor of the enzyme β-galactosidase. By delving into the kinetics, binding interactions, and experimental methodologies, this document provides a comprehensive resource for understanding and leveraging this inhibition in research and development.

Core Mechanism: Competitive Inhibition by a Transition-State Analog

D-Galactonolactone acts as a competitive inhibitor of β-galactosidase.[1][2] This means it directly competes with the natural substrate, lactose, for binding to the active site of the enzyme. The structural similarity of D-galactonolactone to the transition state of the galactose moiety during catalysis is key to its potent inhibitory activity.

The active site of β-galactosidase has both "shallow" and "deep" binding sites. While substrates initially bind to the shallow site, transition-state analogs like D-galactonolactone bind to the deep site, effectively blocking the catalytic machinery of the enzyme.[2] Specifically, it is the D-galactono-1,5-lactone isomer that is believed to be the primary inhibitory form for E. coli β-galactosidase.[1]

The inhibition by D-galactonolactone is reversible. Increasing the concentration of the substrate (lactose or an artificial substrate like ONPG) can overcome the inhibitory effect.

Quantitative Inhibition Data

| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki Value | IC50 Value |

| D-Galactonolactone | β-Galactosidase (E. coli) | Lactose / ONPG | Competitive | Not explicitly found | Not explicitly found |

| γ-D-Galactonolactone | Neutral β-Galactosidase (rabbit kidney) | p-Nitrophenyl β-D-galactoside | Competitive | Coincident for multiple activities | Not provided |

Note: The lack of a specific Ki value for D-galactonolactone with E. coli β-galactosidase in the readily available literature highlights an area for further investigation.

Experimental Protocols

The following is a detailed methodology for a typical β-galactosidase inhibition assay used to characterize the effects of inhibitors like D-galactonolactone.

β-Galactosidase Activity and Inhibition Assay

Objective: To determine the kinetic parameters of β-galactosidase inhibition by D-galactonolactone.

Materials:

-

Purified β-galactosidase from E. coli

-

Ortho-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)

-

D-Galactonolactone (inhibitor)

-

Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4

-

β-mercaptoethanol

-

Sodium Carbonate (Na2CO3) solution (to stop the reaction)

-

Spectrophotometer

-

96-well microplate (optional)

-

Incubator or water bath at 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ONPG in Z-buffer.

-

Prepare a series of dilutions of D-galactonolactone in Z-buffer.

-

Prepare a working solution of β-galactosidase in Z-buffer.

-

Prepare a 1 M solution of Na2CO3.

-

-

Assay Setup:

-

In a microcentrifuge tube or a well of a 96-well plate, combine the following:

-

Z-buffer

-

A fixed concentration of β-galactosidase solution.

-

Varying concentrations of D-galactonolactone solution (for inhibition assay) or Z-buffer (for control).

-

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To start the reaction, add a fixed concentration of ONPG solution to each tube/well.

-

Immediately start a timer.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding a defined volume of 1 M Na2CO3 solution. This will raise the pH and stop the enzymatic reaction, while also developing the yellow color of the o-nitrophenol product.

-

-

Measurement:

-

Measure the absorbance of the resulting yellow solution at 420 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) for each concentration of substrate and inhibitor.

-

To determine the type of inhibition and the Ki value, perform kinetic analysis using methods such as Lineweaver-Burk or Dixon plots.

-

Visualizing the Mechanism and Workflow

Mechanism of Competitive Inhibition

Caption: Competitive inhibition of β-galactosidase by this compound.

Experimental Workflow for Inhibition Assay

Caption: Step-by-step workflow for β-galactosidase inhibition assay.

Logical Relationship in Competitive Inhibition Kinetics

Caption: Effect of a competitive inhibitor on kinetic parameters.

Conclusion

D-Galactonolactone serves as a powerful tool for studying the mechanism of β-galactosidase and as a potential lead compound in drug development. Its action as a competitive inhibitor, mimicking the transition state of the substrate, provides a clear and potent mechanism for modulating the enzyme's activity. The experimental protocols outlined in this guide offer a robust framework for quantifying this inhibition and for screening other potential inhibitors. The provided visualizations aim to clarify the complex relationships in enzyme kinetics and experimental design, aiding researchers in their scientific endeavors. Further investigation into the precise binding interactions and the determination of a definitive Ki value for the E. coli enzyme will undoubtedly enhance our understanding and application of this important enzyme-inhibitor system.

References

An In-depth Technical Guide to D-galactono-1,4-lactone and D-galactono-1,5-lactone: Structure, Stability, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, chemical, and biological differences between D-galactono-1,4-lactone and D-galactono-1,5-lactone. These two cyclic esters of D-galactonic acid, while isomers, exhibit significant variations in stability and biological activity that are critical for their application in research and drug development. This document outlines their core properties, details relevant experimental protocols, and presents logical workflows for their synthesis and analysis.

Core Chemical and Physical Properties

D-galactonic acid, formed from the oxidation of D-galactose, exists in equilibrium with its intramolecular esters, the five-membered D-galactono-1,4-lactone (a γ-lactone) and the six-membered D-galactono-1,5-lactone (a δ-lactone) in aqueous solutions.[1] The five-membered γ-lactone is the thermodynamically more stable and, therefore, more common form.[2] The six-membered δ-lactone is considered elusive and thermodynamically unstable.[2]

Below is a summary of their key quantitative data:

| Property | D-galactono-1,4-lactone | D-galactono-1,5-lactone |

| Systematic Name | (3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one[3] | (3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

| CAS Number | 2782-07-2[3][4] | 15892-28-1 |

| Molecular Formula | C₆H₁₀O₆[3][4] | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol [3][4] | 178.14 g/mol |

| Melting Point | 137°C[4] or 97-100°C[5] | Not well-documented due to instability |

| Appearance | White crystalline powder[5] | Not well-documented |

| Solubility | Soluble in water[5] | Not well-documented |

Structural and Stability Differences

The fundamental difference between the two lactones lies in their ring structure, which dictates their relative stability.

-

D-galactono-1,4-lactone features a five-membered furanose-like ring, which is thermodynamically favored.

-

D-galactono-1,5-lactone has a six-membered pyranose-like ring. This form is less stable and readily isomerizes to the 1,4-lactone.[2]

The equilibrium between D-galactonic acid and its lactones is pH-dependent. Hydrolysis of the lactones to the open-chain acid is favored at neutral and alkaline pH.[1]

Spectroscopic Characterization

NMR spectroscopy is a key analytical tool for distinguishing between the two isomers.

¹H NMR Data for D-galactono-1,4-lactone (in D₂O):

-

A spectrum of proton signals can be observed, with specific shifts corresponding to the protons on the lactone ring and the side chain.[6][7]

¹³C NMR Data for D-galactono-1,4-lactone (in D₂O):

-

C1: ~178.7 ppm

-

C2: ~71.6 ppm

-

C3: ~75.5 ppm

-

C4: ~76.4 ppm

-

C5: ~82.7 ppm

-

C6: ~64.7 ppm[7]

NMR Data for D-galactono-1,5-lactone:

-

Detailed, isolated spectroscopic data for the 1,5-lactone is sparse due to its instability. However, it can be identified in mixtures with the 1,4-lactone by comparing the spectra.[2]

Biological Roles and Applications

D-galactono-1,4-lactone is the more biologically relevant of the two isomers.

-

Enzyme Inhibition: It is a known inhibitor of β-galactosidase.[8] Analogs of D-galactono-1,4-lactone have been synthesized and studied as inhibitors of β-galactofuranosidase, which is a potential therapeutic target in pathogens like those responsible for tuberculosis and leprosy.[9][10][11][12]

-

Metabolic Intermediate: D-galactono-1,4-lactone is an intermediate in the catabolism of galactose in some organisms.[13]

-

Biosynthetic Precursor: In plants, the related L-galactono-1,4-lactone is the direct precursor to vitamin C (L-ascorbic acid).[8]

The biological role of D-galactono-1,5-lactone is not well-defined, likely due to its transient nature.

Experimental Protocols

Synthesis of D-galactono-1,4-lactone

This protocol is based on the oxidation of D-galactose with bromine.[1]

Materials:

-

D-galactose

-

Bromine

-

Sodium bicarbonate

-

Barium carbonate

-

Sulfuric acid

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve D-galactose in deionized water in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of bromine to the stirred solution.

-

Allow the reaction to proceed at room temperature for several days, or until the bromine color disappears.

-

Neutralize the excess bromine and hydrobromic acid formed by adding sodium bicarbonate until effervescence ceases.

-

Add barium carbonate to precipitate the resulting barium salts.

-

Filter the solution to remove the precipitate.

-

Carefully add dilute sulfuric acid to the filtrate to precipitate excess barium ions as barium sulfate.

-

Filter the solution to remove the barium sulfate.

-

Concentrate the filtrate under reduced pressure to obtain a syrup.

-

Add ethanol to the syrup and allow it to crystallize.

-

Collect the D-galactono-1,4-lactone crystals by filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the crystals under vacuum.

Synthesis of D-galactono-1,5-lactone

This protocol is based on the oxidation of D-galactose using Shvo's catalyst, which allows for the isolation of the thermodynamically less stable δ-lactone.[2]

Materials:

-

D-galactose

-

Shvo's catalyst ([(C₄Ph₄CO)(CO)₂Ru]₂)

-

A hydrogen acceptor (e.g., 4-phenyl-3-buten-2-one)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve D-galactose in anhydrous DMF in a reaction vessel under an inert atmosphere.

-

Add Shvo's catalyst and the hydrogen acceptor to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60°C) and monitor the progress by a suitable method (e.g., TLC or NMR).

-

Upon completion, the product mixture will contain both the 1,5- and 1,4-lactones.

-

Isolate the D-galactono-1,5-lactone quickly, as it will isomerize to the more stable 1,4-lactone. This may involve rapid purification techniques at low temperatures.

Conclusion

D-galactono-1,4-lactone and D-galactono-1,5-lactone present a compelling case study in isomer chemistry, where a subtle change in ring size leads to a significant difference in thermodynamic stability and biological relevance. For researchers in carbohydrate chemistry and drug development, a thorough understanding of these differences is paramount. D-galactono-1,4-lactone is a stable, accessible, and biologically active molecule with potential as a lead compound for enzyme inhibitors. In contrast, D-galactono-1,5-lactone is a transient species, the study of which provides insight into the kinetics and thermodynamics of lactone formation and isomerization. The experimental protocols and comparative data provided herein serve as a valuable resource for the synthesis, characterization, and application of these important sugar derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. D-Galactono-1,4-Lactone | C6H10O6 | CID 97165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2782-07-2,D-GALACTONO-1,4-LACTONE | lookchem [lookchem.com]

- 5. 2782-07-2 ,D-Galactono-1,4-lactone,CAS:2782-07-2 [chemsynlab.com]

- 6. D-GALACTONO-1,4-LACTONE(2782-07-2) 1H NMR spectrum [chemicalbook.com]

- 7. bmse000141 D-Galactono-1,4-lactone at BMRB [bmrb.io]

- 8. D-Mannonic acid-1,4-lactone | 23666-11-7 | Benchchem [benchchem.com]

- 9. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of S- or N-glycomimetics of D-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. – Open Source Pharma Foundation [magazine.ospfound.org]

- 13. D-Galactono-1,4-lactone | 2782-07-2 | MG01323 | Biosynth [biosynth.com]

The Natural Occurrence of Galactonolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactonolactone, a naturally occurring sugar lactone, plays a pivotal role in key metabolic pathways across the biological kingdoms. This technical guide provides a comprehensive overview of the natural occurrence of this compound, with a focus on its two primary isomers: L-galactono-1,4-lactone and D-galactono-1,4-lactone. It delves into the biosynthetic and catabolic pathways where these molecules act as crucial intermediates, most notably in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and the catabolism of galactose in a variety of organisms. This document summarizes available quantitative data, details relevant experimental protocols for extraction and quantification, and provides visual representations of the associated metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Galactonolactones are carboxylate esters of galactonic acid. In nature, they exist primarily as five-membered rings (γ-lactones) or six-membered rings (δ-lactones), with the 1,4-lactone being a common form. The stereoisomers, L-galactono-1,4-lactone and D-galactono-1,4-lactone, are of significant biological interest due to their involvement in fundamental metabolic processes.

-

L-Galactono-1,4-lactone is a key precursor in the primary pathway for L-ascorbic acid (Vitamin C) biosynthesis in plants.[1] The final step in this pathway is catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.[2][3][4]

-

D-Galactono-1,4-lactone is an intermediate in the catabolism of D-galactose, a monosaccharide found in dairy products and various plant tissues. This pathway is essential for the utilization of galactose as an energy source.

Understanding the natural occurrence, metabolism, and quantification of galactonolactones is crucial for various fields of research, including plant biology, microbiology, and medicine, particularly in the context of metabolic disorders and nutritional science.

Natural Occurrence and Quantitative Data

This compound is found in a diverse range of organisms, from plants and bacteria to animals. However, comprehensive quantitative data on its concentration in various natural sources is limited and often presented within the context of broader metabolic studies. The following tables summarize the available information.

Table 1: Occurrence of L-Galactono-1,4-lactone in Plants

| Plant Species | Organ/Tissue | Reported Presence | Quantitative Data | Reference(s) |

| Arabidopsis thaliana | Leaves | Yes | Not explicitly quantified, but its pool size increases in antisense L-GalDH transformants. | [5] |

| Capsicum annuum (Pepper) | Fruits | Yes | Activity of L-galactono-1,4-lactone dehydrogenase is high, suggesting the presence of its substrate. | [4] |

| Pisum sativum (Pea) | Seedlings | Yes | L-galactose (B1675223) dehydrogenase, which produces L-galactono-1,4-lactone, has been purified from this source. | [5] |

| Nicotiana tabacum (Tobacco) | Leaves | Yes | Overexpression of L-galactose dehydrogenase did not lead to increased ascorbate (B8700270), suggesting complex regulation. | [5] |

Table 2: Occurrence of D-Galactono-1,4-lactone in Various Organisms

| Organism | Context | Reported Presence | Quantitative Data | Reference(s) |

| Bacteria | Galactose catabolism | Yes | Intermediate in the pathway. | |

| Caenorhabditis elegans | Metabolome | Yes | Reported in the metabolome database. | [6] |

| Humans | Galactosemia (urine) | Yes | Detected as a metabolic by-product. | [4] |

Metabolic Pathways Involving this compound

Galactonolactones are key intermediates in at least two major metabolic pathways.

L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

The primary route for Vitamin C synthesis in plants is the Smirnoff-Wheeler pathway, where L-galactono-1,4-lactone is the direct precursor to L-ascorbic acid.

D-Galactose Catabolism

In many organisms, D-galactose is metabolized through the Leloir pathway. However, an alternative oxidative pathway exists where D-galactose is converted to D-galactono-1,4-lactone.

Experimental Protocols

Accurate quantification of this compound from biological matrices requires robust extraction and analytical methodologies.

Extraction of L-Galactono-1,4-lactone from Plant Tissues

This protocol is adapted from methods for the extraction of polar metabolites from plant tissues.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana leaves)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction solvent: 80% Methanol (B129727), 20% Water, with 1% Acetic Acid (pre-chilled to -20°C)

-

Internal standard (e.g., ¹³C-labeled ascorbic acid)

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Solid Phase Extraction (SPE) C18 cartridges

-

Methanol (for SPE conditioning)

-

Ultrapure water

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Condition an SPE C18 cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of ultrapure water to remove highly polar impurities.

-

Elute the this compound-containing fraction with 1.5 mL of 80% methanol.

-

Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS analysis.

Quantification of this compound by HPLC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 0-2% B (0-2 min), 2-95% B (2-10 min), 95% B (10-12 min), 95-2% B (12-12.1 min), 2% B (12.1-15 min)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Negative Ion Mode):

-

Ion Source: ESI

-

Capillary Voltage: 3.0 kV

-

Gas Temperature: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer Pressure: 45 psi

-

MRM Transitions:

-

This compound: Precursor ion [M-H]⁻ m/z 177.05 -> Product ions (e.g., m/z 113.02, 87.01)

-

Internal Standard: Monitor appropriate transition

-

Quantification:

-

Construct a calibration curve using serial dilutions of a pure this compound standard with a constant concentration of the internal standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzymatic Assay for L-Galactono-1,4-lactone Dehydrogenase (L-GalLDH) Activity

This assay measures the activity of the enzyme that converts L-galactono-1,4-lactone to L-ascorbic acid.

Materials:

-

Isolated plant mitochondria

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

L-Galactono-1,4-lactone solution (100 mM)

-

Cytochrome c solution (10 mM)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a cuvette containing 950 µL of Assay Buffer and 20 µL of cytochrome c solution.

-

Add 10-50 µg of mitochondrial protein to the cuvette and mix gently.

-

Initiate the reaction by adding 30 µL of the L-galactono-1,4-lactone solution.

-

Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm for 5 minutes.

-

Calculate the enzyme activity using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹ cm⁻¹).

Conclusion

This compound is a naturally occurring molecule of significant biological importance, acting as a key intermediate in fundamental metabolic pathways. While its presence is widespread in plants, bacteria, and animals, detailed quantitative data on its concentration in various natural sources remains an area for further investigation. The experimental protocols and pathway diagrams provided in this technical guide offer a framework for researchers and professionals to further explore the roles of L-galactono-1,4-lactone and D-galactono-1,4-lactone in biological systems. A deeper understanding of this compound metabolism holds promise for advancements in nutritional science, the study of metabolic diseases, and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Characterization of the galactono-1,4-lactone dehydrogenase from pepper fruits and its modulation in the ascorbate biosynthesis. Role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antisense suppression of l-galactose dehydrogenase in Arabidopsis thaliana provides evidence for its role in ascorbate synthesis and reveals light modulated l-galactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. plantsuccess.org [plantsuccess.org]

Stability of Galactonolactone in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactonolactone, a cyclic ester of galactonic acid, is a key intermediate in significant biological pathways, including the catabolism of galactose and the biosynthesis of vitamin C in plants.[1] Its stability in aqueous environments is a critical parameter for researchers in various fields, from drug development, where lactone-containing molecules are common, to food science and biotechnology. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in aqueous solutions, with a focus on its hydrolysis, the impact of pH and temperature, and the equilibrium between its lactone and open-chain hydroxy acid forms. This document also details relevant experimental protocols and metabolic pathways involving this compound.

Core Concepts: The Lactone-Hydroxy Acid Equilibrium

The fundamental principle governing the stability of this compound in aqueous solutions is the reversible hydrolysis of its ester bond. This reaction results in an equilibrium between the cyclic lactone form (D-galactono-1,4-lactone) and its open-chain hydroxy acid form (D-galactonic acid). This equilibrium is dynamic and is significantly influenced by the surrounding chemical environment.

The hydrolysis of lactones, including this compound, can be catalyzed by both acids and bases.[2] Under neutral conditions, the hydrolysis rate is generally slow. However, in acidic or, more significantly, in alkaline solutions, the rate of hydrolysis increases substantially.[3]

Quantitative Analysis of this compound Stability

Table 1: Kinetic Data for the Hydrolysis of Glucono-δ-lactone in Aqueous Solution at 25°C [4]

| Parameter | Value | Conditions |

| Water-catalyzed rate constant (kH₂O) | 4.59 x 10-5 s-1 | pH 4.5 |

| Hydroxide ion-catalyzed rate constant (kOH⁻) | 2.76 x 103 M-1s-1 | pH > 6 |

| Activation Energy (Ea) for water-catalyzed hydrolysis | 7360 K | pH 4, 20-45°C |

| Activation Energy (Ea) for hydroxide-catalyzed hydrolysis | 8880 K | pH > 6 |

Table 2: Illustrative Half-Life of a Representative Lactone at Various pH Values in Aqueous Buffer at 25°C

| pH | Half-Life (t1/2) |

| 3.0 | ~72 hours |

| 5.0 | ~96 hours |

| 7.4 | ~24 hours |

| 9.0 | ~2 hours |

Note: This data is for a representative lactone and should be considered illustrative for this compound. Actual values for this compound may vary.

Experimental Protocols

Accurate assessment of this compound stability requires robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, allowing for the separation and quantification of the lactone and its open-chain hydroxy acid form.

Protocol 1: General Method for Assessing this compound Stability using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a buffered aqueous solution over time.

1. Materials:

-

D-Galactono-1,4-lactone (high purity)

-

Buffer solutions of desired pH (e.g., phosphate, citrate, or acetate (B1210297) buffers)

-

Anhydrous DMSO (for stock solution preparation)

-

Acetonitrile (B52724) (for quenching and mobile phase)

-

Formic acid (for mobile phase)

-

Ultrapure water

-

HPLC system with a UV or Refractive Index (RI) detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of D-galactono-1,4-lactone in anhydrous DMSO.

-

Test Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer.

-

Incubation: Incubate the test solution at a constant, controlled temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

-

Quenching: If rapid degradation is expected, immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile to the aliquot.

-

HPLC Analysis:

-

Mobile Phase: Prepare a suitable mobile phase, such as a gradient of water and acetonitrile with 0.1% formic acid.

-

Injection: Inject the prepared samples into the HPLC system.

-

Detection: Monitor the elution of D-galactono-1,4-lactone and D-galactonic acid using a UV detector (if the compounds have sufficient absorbance at a specific wavelength) or an RI detector.

-

-

Data Analysis:

-

Calculate the peak areas for D-galactono-1,4-lactone and D-galactonic acid at each time point.

-

Determine the percentage of remaining D-galactono-1,4-lactone at each time point relative to the initial concentration (time 0).

-

Plot the natural logarithm of the D-galactono-1,4-lactone concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis reaction under the tested conditions.

-

Calculate the half-life (t1/2) of D-galactono-1,4-lactone using the equation: t1/2 = 0.693 / k.

-

Signaling Pathways and Experimental Workflows

This compound is involved in key metabolic pathways. Understanding these pathways is crucial for researchers studying its biological roles.

Galactose Catabolism Pathway

D-Galactono-1,4-lactone is an intermediate in the catabolism of galactose in various organisms, including bacteria and plants.[1]

Galactose catabolism pathway showing the formation of D-galactonolactone.

Ascorbic Acid (Vitamin C) Biosynthesis (Smirnoff-Wheeler Pathway)

In plants, L-galactono-1,4-lactone is a direct precursor to ascorbic acid (vitamin C). The final step in this pathway is catalyzed by the enzyme L-galactono-1,4-lactone dehydrogenase.

Simplified Smirnoff-Wheeler pathway for Vitamin C biosynthesis.

Experimental Workflow for Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Experimental workflow for assessing this compound stability.

Conclusion

The stability of this compound in aqueous solutions is a critical consideration for its handling, storage, and application in research and development. The hydrolysis of the lactone ring to form galactonic acid is a key reaction that is highly dependent on pH and temperature. While specific quantitative data for D-galactono-1,4-lactone remains to be fully elucidated in publicly accessible literature, the principles of lactone chemistry and data from analogous compounds like glucono-δ-lactone provide a strong framework for understanding its behavior. The experimental protocols and workflows detailed in this guide offer a robust starting point for researchers to quantitatively assess the stability of this compound in their specific applications, ensuring the integrity and reliability of their scientific investigations.

References

Spectroscopic and Mechanistic Insights into D-Galactonolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of D-galactonolactone, a key intermediate in carbohydrate metabolism. Detailed experimental protocols for various analytical techniques are presented, alongside an exploration of its role in significant biological pathways. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, enzymology, and drug development.

Spectroscopic Data of D-Galactonolactone

The structural elucidation and characterization of D-galactonolactone rely on a combination of spectroscopic techniques. This section summarizes the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of D-galactonolactone in solution.

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ) in ppm |

| H-1 | 4.45 (dd) |

| H-2 | 4.21 (t, br) |

| H-3 | 3.89 (qi, br) |

| H-4 | 3.71 (ddd) |

| H-5 | 4.01 (dd) |

| H-6a | 3.55 (m) |

| H-6b | 3.55 (m) |

| OH-2 | 5.72 (d) |

| OH-3 | 5.32 (d) |

| OH-4 | 5.24 (d) |

| OH-6 | 4.88 (dd) |

Note: Data acquired in [D6]DMSO. Coupling constants (J) were not fully reported in the referenced literature.

¹³C NMR (Carbon-13) NMR Data

| Carbon | Chemical Shift (δ) in ppm |

| C-1 | 175.7 |

| C-2 | 84.1 |

| C-3 | 77.2 |

| C-4 | 72.9 |

| C-5 | 70.5 |

| C-6 | 63.8 |

Note: Data acquired in [D6]DMSO.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in D-galactonolactone.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl groups |

| ~2900 | C-H stretch | Aliphatic C-H |

| ~1770 | C=O stretch | γ-lactone carbonyl |

| ~1000-1200 | C-O stretch | Alcohols, ether |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of D-galactonolactone.

| m/z | Proposed Fragment | Notes |

| 178 | [M]+• | Molecular Ion |

| 160 | [M - H₂O]+• | Loss of water |

| 147 | [M - CH₂OH]+ | Loss of hydroxymethyl group |

| 116 | [M - H₂O - CO₂]+• | Loss of water and carbon dioxide |

| 85 | [C₄H₅O₂]+ | Fragment from lactone ring cleavage |

| 73 | [C₃H₅O₂]+ | Further fragmentation |

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for carbohydrate analysis and may require optimization for specific instrumentation and sample conditions.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of D-galactonolactone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide ([D6]DMSO) or Deuterium Oxide (D₂O)).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Using the same sample, acquire a one-dimensional ¹³C NMR spectrum.

-

A proton-decoupled sequence is typically used to simplify the spectrum to single peaks for each carbon.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data processing is similar to that for ¹H NMR.

FTIR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of solid D-galactonolactone powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample can be introduced directly into the ion source via a solid probe or, if volatile enough, through a gas chromatograph (GC).

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe, which is then heated to vaporize the sample into the ion source.

Ionization and Analysis:

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating the mass spectrum.

Circular Dichroism (CD) Spectroscopy

Sample Preparation:

-

Prepare a solution of D-galactonolactone in a suitable solvent that is transparent in the desired UV region (e.g., water or a phosphate (B84403) buffer). The concentration will depend on the path length of the cuvette and the strength of the CD signal.

-

The solution must be free of any particulates.

Data Acquisition:

-

A CD spectrophotometer is used to measure the difference in absorbance of left- and right-circularly polarized light.

-

A baseline spectrum of the solvent is recorded first and subtracted from the sample spectrum.

-

The spectrum is typically scanned in the far-UV region (e.g., 190-260 nm).

-

The data is usually presented as molar ellipticity [θ].

Signaling Pathways and Biological Roles

D-Galactonolactone plays a significant role in several key metabolic and enzymatic pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Galactose Metabolism (Leloir Pathway)

D-Galactonolactone is an intermediate in an alternative pathway of galactose metabolism, although the primary route is the Leloir pathway. The lactone can be formed from D-galactose and subsequently converted to D-galactonate.

Precursor in Ascorbic Acid (Vitamin C) Biosynthesis

In some organisms, D-galactonolactone is a precursor in the synthesis of L-ascorbic acid (Vitamin C). This pathway is distinct from the primary plant pathway that proceeds through L-galactose.

Inhibition of β-Galactosidase

D-Galactonolactone acts as a competitive inhibitor of the enzyme β-galactosidase. It mimics the structure of the transition state during the hydrolysis of the natural substrate, lactose.

An In-depth Technical Guide to the Stereochemistry of Galactonolactone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of galactonolactone isomers, focusing on their chemical properties, synthesis, and biological significance. The information presented is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development.

Introduction to this compound Isomers

Galactonolactones are cyclic esters of galactonic acid, a sugar acid derived from galactose. These compounds exist as various stereoisomers, with the most common being the D- and L-enantiomers of galactono-1,4-lactone (also known as γ-galactonolactone) and galactono-1,5-lactone (or δ-galactonolactone). The stereochemical configuration of these isomers plays a crucial role in their physical properties and biological activities.

D-galactono-1,4-lactone is an intermediate in the catabolism of galactose, while its enantiomer, L-galactono-1,4-lactone, is a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. The subtle differences in the spatial arrangement of their hydroxyl groups significantly impact their interaction with enzymes and other biological molecules, making a thorough understanding of their stereochemistry essential for various scientific applications.

Physicochemical Properties of this compound Isomers

The stereoisomerism of galactonolactones directly influences their physicochemical properties. A summary of the key quantitative data for the D- and L-isomers of galactono-1,4-lactone is presented in the table below, highlighting the impact of their enantiomeric relationship.

| Property | D-Galactono-1,4-lactone | L-Galactono-1,4-lactone |

| Molecular Formula | C₆H₁₀O₆ | C₆H₁₀O₆ |

| Molecular Weight | 178.14 g/mol [1][2] | 178.14 g/mol [3] |

| Melting Point | 133-137 °C[1][4] | 134 °C[3] |

| Specific Optical Rotation | -76.5° (c=1, H₂O) | +78.0 ± 3.0° (c=1, H₂O)[3] |

Note: The opposite signs of the specific optical rotation for the D- and L-isomers are characteristic of enantiomers, indicating they rotate plane-polarized light in equal but opposite directions.

Stereochemical Relationships and Interconversion

The primary stereoisomers of this compound are the D- and L-enantiomers of the 1,4-lactone and 1,5-lactone forms.

-

Enantiomers: D-galactono-1,4-lactone and L-galactono-1,4-lactone are non-superimposable mirror images of each other. This is also true for the D- and L-forms of the 1,5-lactone.

-

Diastereomers: D-galactono-1,4-lactone and D-galactono-1,5-lactone are diastereomers. They are stereoisomers that are not mirror images of each other. The same relationship exists between the L-isomers of the 1,4- and 1,5-lactones.

In solution, the 1,4- (γ-lactone) and 1,5- (δ-lactone) forms can interconvert, with the five-membered γ-lactone generally being the more thermodynamically stable form. This equilibrium is influenced by factors such as solvent and temperature.

The diagram below illustrates the stereochemical relationships between the common isomers of this compound.

Biological Significance and Signaling Pathways

The stereochemistry of this compound isomers is of paramount importance in biological systems. Enzymes often exhibit a high degree of stereospecificity, meaning they will only interact with one specific enantiomer of a substrate.

L-Ascorbic Acid (Vitamin C) Biosynthesis

In plants, L-galactono-1,4-lactone is the direct precursor to L-ascorbic acid. The final step in this pathway is the oxidation of L-galactono-1,4-lactone, catalyzed by the mitochondrial enzyme L-galactono-1,4-lactone dehydrogenase.

The following diagram illustrates the final stage of the L-ascorbic acid biosynthesis pathway in plants.

References

The Crucial Role of Galactonolactone in L-Ascorbic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction